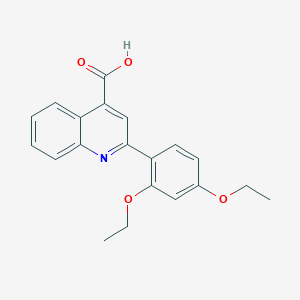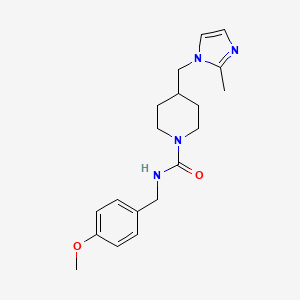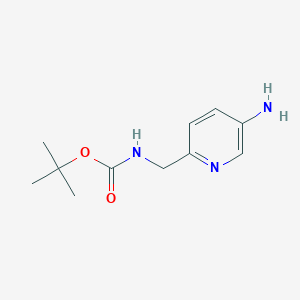
3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidinediones . Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They are present in numerous biological compounds and have diverse biological and clinical uses .
Synthesis Analysis
Thiazolidinediones, including “this compound”, can be synthesized using various methods . For instance, one approach involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives . These solvents act as both solvents and catalysts . Another approach involves the use of multicomponent reactions, click reactions, nano-catalysis, and green chemistry to improve selectivity, purity, and product yield .
Molecular Structure Analysis
The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Chemical Reactions Analysis
The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety . Researchers have synthesized a variety of thiazolidinediones derivatives and screened them for their various biological activities .
Physical And Chemical Properties Analysis
The presence of sulfur in thiazolidinediones enhances their pharmacological properties . Therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Aplicaciones Científicas De Investigación
Chymase Inhibition and Molecular Modeling
A study focused on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, closely related to our compound of interest, demonstrated their ability to selectively inhibit human heart chymase. Molecular modeling suggested interactions with the active site of chymase, highlighting the potential of such compounds in cardiovascular research (S. Niwata et al., 1997).
Antiproliferative Activity Against Cancer Cell Lines
Novel thiazolidine-2,4-dione derivatives, akin to the compound , were synthesized and showed potent antiproliferative activity against various carcinoma cell lines, underscoring their promise in cancer therapy research (S. Chandrappa et al., 2008).
Synthesis and Pharmacological Evaluation
Research involving the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidin-4-ones, highlighted their antimicrobial activity. This showcases the compound's relevance in developing new antimicrobial agents (K. Mistry & K. R. Desai, 2006).
Inflammatory Disease Treatment Potential
A study synthesized thiazolidine-2,4-dione derivatives and evaluated them for their ability to inhibit the production of nitric oxide and prostaglandin E(2), indicating their utility in anti-inflammatory drug development (Liang Ma et al., 2011).
Antimicrobial and Anticancer Agents
Thiazolidinones and azetidinones based on fluorene moieties demonstrated significant antimicrobial and anticancer activities, suggesting the importance of such compounds in addressing multidrug resistance and cancer treatment challenges (E. Hussein et al., 2020).
Mecanismo De Acción
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic mur ligases, and their antioxidant action by scavenging reactive oxygen species (ros) .
Biochemical Pathways
As mentioned above, tzd analogues are known to interact with the ppar-γ receptor, cytoplasmic mur ligases, and ros, which suggests that this compound may affect related biochemical pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine derivatives has been optimized for a safe and greener reaction pathway, low toxicity, high yield of product, and easy isolation method .
Direcciones Futuras
Thiazolidinediones, including “3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidinediones derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c13-9-3-1-2-4-10(9)21(18,19)14-5-8(6-14)15-11(16)7-20-12(15)17/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMVVMDKASMVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B2603383.png)
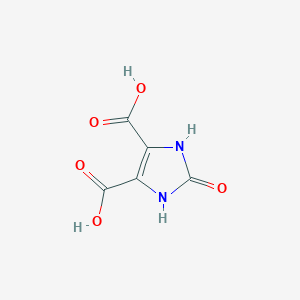
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2603387.png)
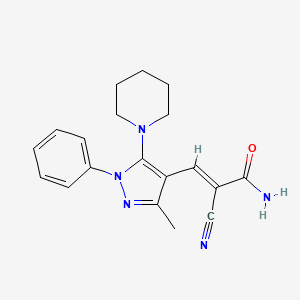

![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2603393.png)

![1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2603398.png)
![5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B2603399.png)
